molecular formula C9H18Cl2N2O B2416658 (2R,4R)-2-Cyclopropylpiperidine-4-carboxamide;dihydrochloride CAS No. 2418593-92-5

(2R,4R)-2-Cyclopropylpiperidine-4-carboxamide;dihydrochloride

Cat. No. B2416658
CAS RN: 2418593-92-5
M. Wt: 241.16
InChI Key: LKLIUJKCCRHSJH-RHJRFJOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R)-2-Cyclopropylpiperidine-4-carboxamide;dihydrochloride, also known as CPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. CPP has been shown to have several beneficial effects on the central nervous system, including neuroprotection, analgesia, and antidepressant activity.

Scientific Research Applications

Enantiopure Compounds and Unnatural Amino Acids

  • The use of similar compounds in the preparation of enantiopure trans-3-arylaziridine-2-carboxamides, which are further processed to produce enantiopure, unnatural D-α-amino acids. This process involves bacterial hydrolysis and nucleophilic ring-openings (Morán-Ramallal, Liz, & Gotor, 2010).

Synthesis and Antiviral Activity

  • Research on the synthesis and antiviral activity of related thiazole C-nucleosides. This involves glycosyl cyanides reacting with hydrogen sulfide to form glycosylthiocarboxamides, which are precursors for various thiazole nucleosides with significant antiviral activity (Srivastava et al., 1977).

Herbicide Development

  • A study on an N-(3-chloro-4-isopropylphenyl)carboxamide derivative for use as a selective herbicide. The derivative, related to the compound , shows potential for agricultural applications (Hoppenstand & Hsiao, 1988).

Antibiotic and Antimicrobial Agents

  • The synthesis of 1-hydroxypiperazine dihydrochloride, used in the creation of new pyridone carboxylic acid antibacterial agents, highlights the potential of these compounds in developing potent antibacterial drugs (Uno et al., 1989).

Antitubercular Activity

  • The development of 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamide derivatives for antitubercular activity, demonstrating the use of similar compounds in the fight against tuberculosis (Srinu et al., 2019).

Aminocarbonylation Reactions

  • Piperidines with ester functionality, related to (2R,4R)-2-Cyclopropylpiperidine-4-carboxamide; dihydrochloride, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation, a process important in organic synthesis (Takács et al., 2014).

Anti-Cancer Research

  • The preparation of rhodium(II) and platinum(II) complexes of diamine-substituted acridine-4-carboxamides, indicating the potential of similar compounds in developing multifunctional anti-cancer agents (Goodgame et al., 1990).

Synthesis of Spiro[cyclopropane-1,4′-oxazoline]s

  • The preparation of spiro[cyclopropane-1,4′-oxazoline]s using carboxamides, a process that may have applications in pharmaceutical chemistry (Dalai et al., 2008).

Antituberculosis Agents

  • The identification of indole-2-carboxamides as a promising class of antituberculosis agents, demonstrating the relevance of similar compounds in treating infectious diseases (Kondreddi et al., 2013).

properties

IUPAC Name

(2R,4R)-2-cyclopropylpiperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.2ClH/c10-9(12)7-3-4-11-8(5-7)6-1-2-6;;/h6-8,11H,1-5H2,(H2,10,12);2*1H/t7-,8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLIUJKCCRHSJH-RHJRFJOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(CCN2)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C[C@@H]1C(=O)N)C2CC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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